molecular formula C15H11Br2NO3 B13746649 1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl- CAS No. 38895-96-4

1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl-

Cat. No.: B13746649
CAS No.: 38895-96-4
M. Wt: 413.06 g/mol
InChI Key: RECMEXFQKOOMMK-UHFFFAOYSA-N
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Description

1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl- is an organic compound characterized by the presence of bromine, nitro, and phenyl groups

Preparation Methods

The synthesis of 1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl- typically involves the bromination of 1-phenyl-2-propanone followed by nitration. The reaction conditions often require the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. Industrial production methods may involve large-scale bromination and nitration processes with optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl- involves interactions with molecular targets such as enzymes or receptors. The bromine and nitro groups play a crucial role in its reactivity and interactions with biological molecules. Pathways involved may include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar compounds to 1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl- include:

  • 1-Propanone, 2,3-dibromo-3-(4-methoxyphenyl)-1-phenyl-
  • 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-phenyl-

These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of 1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl- lies in its specific combination of bromine and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

38895-96-4

Molecular Formula

C15H11Br2NO3

Molecular Weight

413.06 g/mol

IUPAC Name

2,3-dibromo-3-(4-nitrophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C15H11Br2NO3/c16-13(10-6-8-12(9-7-10)18(20)21)14(17)15(19)11-4-2-1-3-5-11/h1-9,13-14H

InChI Key

RECMEXFQKOOMMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)[N+](=O)[O-])Br)Br

Origin of Product

United States

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